4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid are not available, it’s important to note that similar compounds are involved in a variety of reactions. For instance, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is used in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and other compounds .Its physical form and storage temperature are factors to consider when handling this compound .
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases its utility in the field of nanotechnology through the optical gating of synthetic ion channels. This research emphasizes its potential in developing nanofluidic devices where photolabile hydrophobic molecules, when irradiated, generate hydrophilic groups leading to UV-light-triggered permselective transport of ionic species. Such advancements indicate a significant leap towards multifunctional devices with applications in controlled release, sensing, and information processing Ali et al., 2012.
Germination Inhibitory Constituents
The study of natural products often leads to discovering compounds with unique biological activities. From the flowers of Erigeron annuus, a compound structurally similar to 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid demonstrated significant inhibitory effects on the germination of lettuce seeds, showcasing the potential of such compounds in agricultural applications to control unwanted vegetation or as lead compounds for developing new herbicides Oh et al., 2002.
Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives
In organic synthesis, the catalytic role of ionic liquids for the synthesis of 4H-benzo[b]pyran derivatives represents a green chemistry approach. Such methodologies underscore the versatility of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid analogs in facilitating fast, high-yielding reactions without the need for organic solvents, thereby contributing to more sustainable chemical synthesis processes Ranu et al., 2008.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-(4-methyl-1h-pyrazol-1-yl)butanoic acid, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that leads to a variety of pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Action Environment
Such factors can significantly impact the pharmacological effects of pyrazole derivatives .
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJKQABVVGZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid |
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